Cyclocommunol

Übersicht

Beschreibung

Cyclocommunol is a prenylflavonoid compound with notable biological activities. It is primarily isolated from breadfruit and exhibits significant antityrosinase and antiplatelet activities. This compound has been studied for its potential anti-tumor properties, particularly in inhibiting the growth of human hepatoma and gastric cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclocommunol can be synthesized through organic synthesis techniques starting from basic chemical precursorsKey steps include cyclization reactions and hydroxylation at specific positions on the flavonoid ring .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as breadfruit. The process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound. The extraction process is optimized to maximize yield and purity while maintaining the biological activity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclocommunol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Anti-Tumor Properties

Cyclocommunol has shown promise in cancer research, particularly in inhibiting the growth of specific cancer cell lines such as human hepatoma and gastric cancer cells. Studies indicate that this compound may induce apoptosis (programmed cell death) in these cells, thereby reducing tumor size and proliferation rates.

- Case Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects on hepatoma cells, with IC50 values indicating effective concentration levels for therapeutic use.

Antimicrobial Activity

Emerging research highlights the antimicrobial properties of this compound against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes.

- Case Study : In a systematic review of plant-derived compounds, this compound was included among the top candidates exhibiting antibacterial activity against resistant strains of bacteria . This positions it as a potential lead compound in the search for new antibiotics amidst rising antibiotic resistance.

Anti-Inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases such as ulcerative colitis.

- Research Insights : A network pharmacology study explored the chemical composition of Artemisia argyi, identifying this compound as a key active ingredient contributing to its therapeutic effects against ulcerative colitis . This suggests that this compound may modulate inflammatory pathways effectively.

Summary of Biological Activities

Comparative Efficacy of this compound vs Other Compounds

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15 | Anti-Tumor |

| Compound X | 30 | Anti-Tumor |

| Compound Y | 10 | Antimicrobial |

Wirkmechanismus

Cyclocommunol exerts its effects through multiple mechanisms:

Anti-tumor Activity: It induces apoptosis in cancer cells by modulating the expression of apoptosis-related proteins such as Mcl-1.

Antityrosinase Activity: this compound inhibits tyrosinase, an enzyme involved in melanin production, thereby reducing hyperpigmentation.

Antiplatelet Activity: It inhibits platelet aggregation by interfering with the arachidonic acid pathway, reducing the risk of thrombosis.

Vergleich Mit ähnlichen Verbindungen

Cyclocommunol is unique among prenylflavonoids due to its specific biological activities and structural features. Similar compounds include:

Cyclomulberrin: Another prenylflavonoid with similar anti-tumor properties.

Cyclomorusin: Known for its cytotoxic effects on cancer cells.

Neocyclomorusin: Exhibits strong anti-inflammatory and antioxidant activities.

Artoheterophyllin B: A potent inhibitor of cancer cell proliferation.

Cycloheterophyllin: Shows significant anti-cancer and anti-inflammatory effects.

This compound stands out due to its combined antityrosinase, antiplatelet, and anti-tumor activities, making it a versatile compound for various scientific and medical applications.

Biologische Aktivität

Cyclocommunol (CYC), a prenylflavonoid derived from the breadfruit tree (Artocarpus altilis), has garnered attention for its significant biological activities, particularly in the context of cancer treatment. This article delves into the various aspects of CYC's biological activity, including its mechanisms of action, effects on different cell lines, and potential therapeutic applications.

Overview of this compound

This compound is classified as a prenylated flavonoid, a group known for diverse biological properties. Research has primarily focused on its anti-cancer effects, particularly against oral squamous cell carcinoma (OSCC).

Proapoptotic Activity

One of the key findings regarding CYC is its ability to induce apoptosis in cancer cells. A study conducted on two OSCC cell lines, SCC2095 and Ca922, revealed that CYC significantly suppressed cell viability with IC50 values of 4.2 µM and 5.0 µM, respectively, after 48 hours of treatment. The mechanism underlying this proapoptotic effect involves:

- Caspase Activation : CYC treatment led to caspase-3 activation and PARP cleavage, which are hallmark indicators of apoptosis.

- Down-regulation of Mcl-1 : CYC reduced the expression and phosphorylation of Mcl-1, an anti-apoptotic protein that often contributes to cancer cell survival. Overexpression of Mcl-1 partially rescued cells from CYC-induced cytotoxicity, highlighting its role in mediating the drug's effects .

Induction of Autophagy

In addition to apoptosis, CYC also appears to initiate autophagy in cancer cells. This dual action may enhance its efficacy as a therapeutic agent by targeting multiple cellular pathways involved in cancer progression.

In Vitro Studies

A comprehensive analysis using various methodologies such as MTT assays and flow cytometry has confirmed the cytotoxic effects of CYC on OSCC cells. The results are summarized in Table 1 below.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| SCC2095 | 4.2 | Caspase activation, Mcl-1 down-regulation |

| Ca922 | 5.0 | Caspase activation, Mcl-1 down-regulation |

Comparative Studies with Other Phytochemicals

CYC's activity has been compared with other prenylated flavonoids, demonstrating its potent anti-cancer properties. For instance:

- Prenylated Flavonoids : Other compounds from the Moraceae family have shown varying degrees of cytotoxicity against different cancer cell lines, with some exhibiting IC50 values as low as 0.7 µM against cervical cancer cells .

Potential Therapeutic Applications

Given its proapoptotic and autophagic properties, this compound holds promise as a therapeutic agent for OSCC and potentially other malignancies. The translational value is underscored by its ability to target critical survival pathways in cancer cells.

Eigenschaften

IUPAC Name |

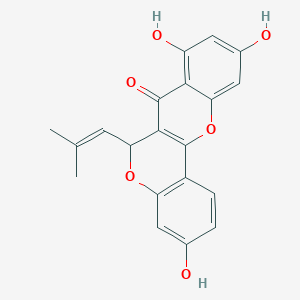

3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-9(2)5-15-18-19(24)17-13(23)6-11(22)8-16(17)26-20(18)12-4-3-10(21)7-14(12)25-15/h3-8,15,21-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNPAPHWKVLGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC(=CC(=C4C2=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317731 | |

| Record name | Cyclocommunol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclocommunol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

145643-96-5 | |

| Record name | Cyclocommunol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145643-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclocommunol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclocommunol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 - 162 °C | |

| Record name | Cyclocommunol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Cyclocommunol?

A1: this compound has demonstrated several biological activities in scientific studies, including:

- Anti-inflammatory activity: this compound exhibits anti-inflammatory properties by inhibiting prostaglandin E2 (PGE2) production, suggesting potential cyclooxygenase-2 (COX-2) inhibitory activity. [, ]

- Anti-cancer activity: In vitro studies have shown that this compound exhibits potent inhibitory effects against human cancer cell lines, including PLC/PRF/5, KB, SMMC-7721, BGC-823, and SGC-7901. [, , ] This suggests its potential as an anti-cancer agent, though further research is needed.

- Antidiabetic activity: While not as potent as other compounds isolated from the same source, this compound showed moderate antidiabetic activity through the inhibition of the α-glucosidase enzyme. []

Q2: What is the structure of this compound and what is its molecular formula and weight?

A2: this compound is a prenylated flavonoid. Its structure consists of a flavonoid core with a prenyl group attached.

Q3: From what natural sources can this compound be isolated?

A3: this compound has been isolated from several plant species, including:

- Artocarpus integer var. silvestris (bark) []

- Artocarpus altilis []

- Artocarpus champeden []

- Morus nigra (bark) [, ]

- Morus alba []

- Artocarpus tonkinensis (roots) []

Q4: What is known about the structure-activity relationship (SAR) of this compound and its analogues?

A4: While limited specific information is available on the SAR of this compound itself, studies on related γ-pyrone compounds, particularly xanthones, provide some insights []:

Q5: Are there any studies investigating the mechanism of action of this compound in inducing apoptosis in cancer cells?

A5: Yes, one study has shown that this compound induces apoptosis in human oral squamous cell carcinoma cells, at least partially, through a mechanism involving Mcl-1. [] Mcl-1 is an anti-apoptotic protein, and its downregulation can promote apoptosis. This suggests that this compound may exert its anti-cancer effects by modulating apoptotic pathways in cancer cells.

Q6: What analytical methods are commonly used to identify and quantify this compound?

A6: Researchers utilize various spectroscopic and chromatographic techniques to identify and quantify this compound:

- Spectroscopic methods: UV, IR, MS, 1D-NMR, and 2D-NMR are employed for structural elucidation and characterization. [, ]

- Chromatographic techniques: Column chromatography (silica gel, LH-20) and preparative HPLC are used for the isolation and purification of this compound from natural sources. [, ]

Q7: What is the historical context of this compound research?

A7: While pinpointing the exact discovery date of this compound is difficult, research on this compound and its related γ-pyrones has been ongoing for several decades. Early studies focused on isolating and characterizing these compounds from natural sources like the Morus and Artocarpus species. [] Over time, research interest expanded to investigating their biological activities, including anti-cancer [, ], anti-inflammatory [], and antidiabetic effects []. This growing body of research highlights the potential therapeutic applications of this compound and its analogues, prompting further investigation into their mechanisms of action and possible development into novel drug leads.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.